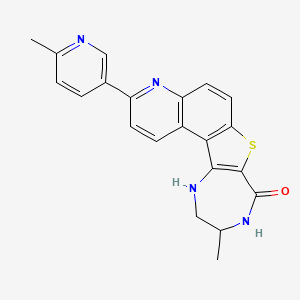
mk2 Inhibitor
概要
説明
Mitogen-activated protein kinase-activated protein kinase-2 (MK2) inhibitors are a class of compounds that target the MK2 enzyme, which is involved in the regulation of inflammatory responses. MK2 is activated downstream of the p38 mitogen-activated protein kinase pathway and plays a crucial role in stabilizing mRNAs that encode pro-inflammatory cytokines. By inhibiting MK2, these compounds can reduce the production of inflammatory cytokines, making them promising candidates for the treatment of various inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions
One of the well-known MK2 inhibitors is CC-99677. The synthesis of CC-99677 involves a series of chemical reactions, including nucleophilic aromatic substitution. The key step in the synthesis is the reaction of a chloropyrimidine with a sulfur-containing nucleophile to form a covalent bond . The reaction conditions typically involve the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide, at elevated temperatures.
Industrial Production Methods
The industrial production of MK2 inhibitors like CC-99677 involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
化学反応の分析
Types of Reactions
MK2 inhibitors primarily undergo substitution reactions during their synthesis. The key reaction involves the substitution of a chlorine atom in a chloropyrimidine with a sulfur-containing nucleophile .
Common Reagents and Conditions
Reagents: Chloropyrimidine, sulfur-containing nucleophile, potassium carbonate.
Conditions: Organic solvent (e.g., dimethylformamide), elevated temperatures.
Major Products
The major product of the key substitution reaction is a covalent MK2 inhibitor, such as CC-99677, which forms a stable bond with the MK2 enzyme, thereby inhibiting its activity .
科学的研究の応用
MK2 inhibitors have a wide range of scientific research applications:
作用機序
MK2 inhibitors exert their effects by binding to the MK2 enzyme and preventing its activation by the p38 mitogen-activated protein kinase pathway. This inhibition reduces the stability and translation of mRNAs encoding pro-inflammatory cytokines, leading to decreased production of these cytokines . The molecular targets of MK2 inhibitors include the MK2 enzyme itself and the downstream signaling molecules involved in the inflammatory response .
類似化合物との比較
Similar Compounds
p38 Mitogen-Activated Protein Kinase Inhibitors: These compounds target the upstream kinase in the same pathway but have shown limitations such as tachyphylaxis.
Tristetraprolin Phosphorylation Inhibitors: These inhibitors target the phosphorylation of tristetraprolin, a downstream substrate of MK2, and have similar anti-inflammatory effects.
Uniqueness
MK2 inhibitors like CC-99677 are unique in their ability to provide sustained inhibition of pro-inflammatory cytokine production without the tachyphylaxis observed with p38 mitogen-activated protein kinase inhibitors . This makes them promising candidates for long-term treatment of inflammatory diseases.
特性
IUPAC Name |
15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRPDHVGMHLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-2-(methylsulfonyl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B8038502.png)
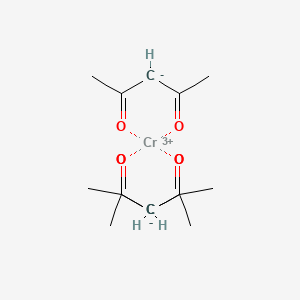
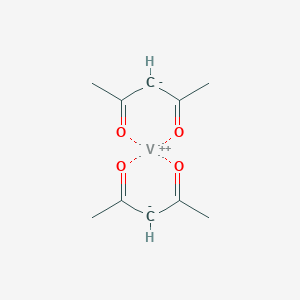

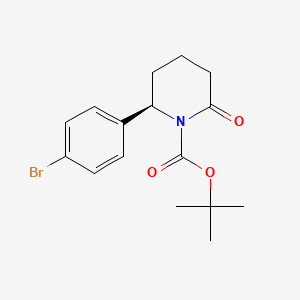
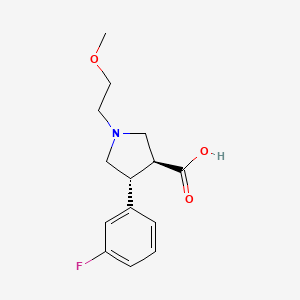

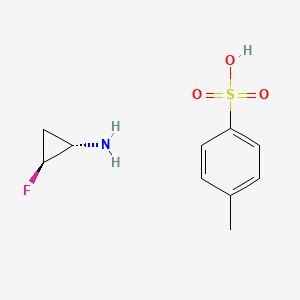
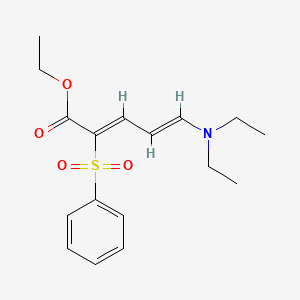
![(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8038566.png)
![methyl (5S)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8038571.png)
![(2R)-8-methyl-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B8038578.png)
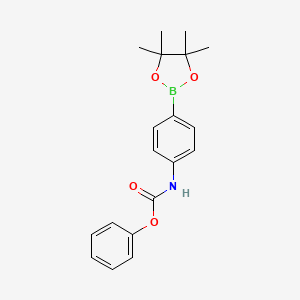
![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate](/img/structure/B8038602.png)
